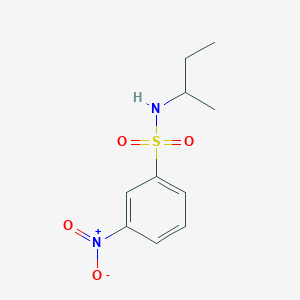![molecular formula C12H18O2 B14387224 2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol CAS No. 88675-73-4](/img/structure/B14387224.png)
2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol is an organic compound characterized by the presence of multiple functional groups, including alkynes and alcohols
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol typically involves the reaction of appropriate alkyne precursors under controlled conditions. One common method involves the use of propargyl alcohol derivatives, which undergo nucleophilic substitution reactions to form the desired compound. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol group, facilitating the nucleophilic attack on the alkyne carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne or alcohol groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium or platinum catalysts is commonly used for hydrogenation.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the alcohol group, facilitating nucleophilic substitution.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-pentyn-3-ol: Shares similar structural features but lacks the additional alkyne and ether groups.
2-Methyl-5-(fur-3-yl)-pent-1-en-3-ol: Contains a furan ring instead of the alkyne groups.
Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-: Contains an oxirane ring and a different alkyne configuration.
Uniqueness
2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol is unique due to its combination of multiple functional groups, including alkynes, alcohols, and ethers
Propiedades
Número CAS |
88675-73-4 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
2-methyl-5-(3-methylpent-1-yn-3-yloxy)pent-3-yn-2-ol |
InChI |
InChI=1S/C12H18O2/c1-6-12(5,7-2)14-10-8-9-11(3,4)13/h1,13H,7,10H2,2-5H3 |
Clave InChI |
IDXUXFHKLDVLDF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C#C)OCC#CC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14387160.png)
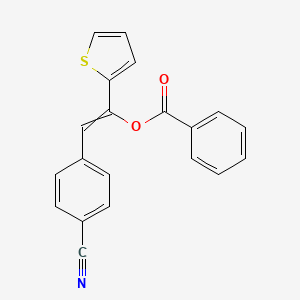
![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)

![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate](/img/structure/B14387197.png)

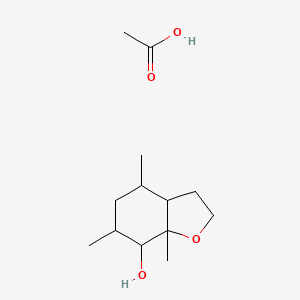
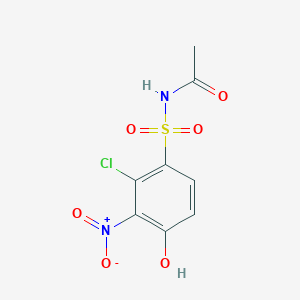
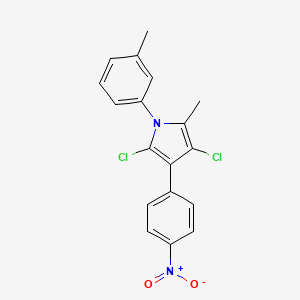
![3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide](/img/structure/B14387229.png)
